molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1428446
M. Wt: 293.49 g/mol
InChI Key: PLKRSMDMXVKCAM-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the CAS Number: 1060815-92-0 . It is also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine . It is a white solid and is used as a biochemical reagent .


Synthesis Analysis

The synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS . Another method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the Inchi Code: 1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3, (H,10,11,12) . The molecular weight of the compound is 293.49 .


Chemical Reactions Analysis

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Antiproliferative and Antiviral Activity

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential antiproliferative and antiviral activities. Research has demonstrated that certain derivatives of this compound can inhibit cell growth and exhibit activity against viruses like human cytomegalovirus and herpes simplex type 1. The antiproliferative activity was particularly notable in L1210 cells, with some derivatives showing significant inhibition of cell growth. These findings suggest potential applications in antiviral therapies and cancer treatment (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Synthesis of Derivatives

The compound has been a substrate for various chemical reactions, leading to the synthesis of different derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize 4-alkynylpyrrolopyrimidines. Such chemical modifications expand the potential applications of the compound in pharmaceutical research and development (Tumkevičius & Masevičius, 2007).

Potential in Treating Chronic Myeloid Leukemia

Recent research has indicated the potential of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine in inducing apoptosis in the K562 Chronic Myeloid Leukaemia Cell Line. This suggests its possible use in developing new therapeutic approaches for treating leukemia (Farshchi, Valikhani, & Ghorbani, 2022).

Synthesis and Structural Analysis

The compound has been the focus of various synthesis and structural analysis studies, leading to a deeper understanding of its chemical properties. For example, reactions like the Dakin-West reaction and Dimroth rearrangement have been applied for its synthesis, demonstrating its versatility as a chemical compound for pharmaceutical research (Fischer & Misun, 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding inhalation or skin contact and rinsing thoroughly if the compound comes into contact with the eyes .

Future Directions

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate . Future research may focus on its potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKRSMDMXVKCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735305
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1060815-92-0
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (400 mg, 2.4 mmol) in dichloromethane (10 mL) was added N-iodosuccinimide (537 mg, 2.39 mmol). The mixture was stirred at room temperature for 2 hours, then washed with aqueous sodium sulfite solution, dried over sodium sulfate, filtered, and concentrated in vacuo to provide the product as a brown solid. Yield: 330 mg, 1.12 mmol, 47%. LCMS m/z 293.8[M+H+].
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Naus, O Caletkova, P Konecny… - Journal of Medicinal …, 2014 - ACS Publications
A series of 80 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides bearing a methoxy, methylsulfanyl, methylamino, dimethylamino, methyl, or oxo group at position 6, or 2,6-…
Number of citations: 92 pubs.acs.org
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org

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